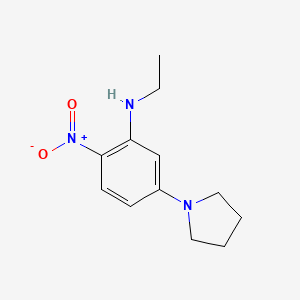

N-ethyl-2-nitro-5-(pyrrolidin-1-yl)aniline

Description

Properties

IUPAC Name |

N-ethyl-2-nitro-5-pyrrolidin-1-ylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-2-13-11-9-10(14-7-3-4-8-14)5-6-12(11)15(16)17/h5-6,9,13H,2-4,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSHCYXUUYNZLLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=CC(=C1)N2CCCC2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20387946 | |

| Record name | STK155523 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20387946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

597545-61-4 | |

| Record name | STK155523 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20387946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of N-ethyl-2-nitro-5-(pyrrolidin-1-yl)aniline: An In-Depth Technical Guide

This guide provides a comprehensive technical overview for the synthesis of N-ethyl-2-nitro-5-(pyrrolidin-1-yl)aniline, a compound of interest for researchers in medicinal chemistry and materials science. The document details the strategic selection of a synthetic pathway, a step-by-step experimental protocol, and methods for the characterization of the final product.

Introduction and Strategic Overview

N-ethyl-2-nitro-5-(pyrrolidin-1-yl)aniline is a substituted nitroaniline derivative. The structural complexity of this molecule, featuring an N-ethyl group, a nitro functionality, and a pyrrolidine substituent on the aniline core, necessitates a carefully planned synthetic strategy. The primary challenge lies in the selective introduction of these groups onto the aromatic ring.

The core of the synthetic approach revolves around the well-established principles of nucleophilic aromatic substitution (SNAr). The presence of a strongly electron-withdrawing nitro group ortho to a halogen atom on the aniline ring activates the aromatic system towards nucleophilic attack. This activation is crucial for the displacement of the halide by a nucleophile, in this case, pyrrolidine.

This guide will focus on the most efficient synthetic route, which leverages a commercially available starting material to streamline the process and maximize yield. A retrospective analysis of alternative pathways will also be presented to provide a comprehensive understanding of the synthetic landscape.

Retrosynthetic Analysis and Pathway Selection

Two primary synthetic routes were considered for the preparation of N-ethyl-2-nitro-5-(pyrrolidin-1-yl)aniline. The selection of the optimal pathway was based on factors such as the availability of starting materials, the number of synthetic steps, and the anticipated overall yield.

Route A: Late-Stage Pyrrolidine Introduction

This route commences with the N-ethylation of a suitable 5-halo-2-nitroaniline, followed by the nucleophilic aromatic substitution with pyrrolidine.

Route B: Early-Stage Pyrrolidine Introduction

This alternative pathway involves the initial reaction of a 5-halo-2-nitroaniline with pyrrolidine, followed by the N-ethylation of the resulting 2-nitro-5-(pyrrolidin-1-yl)aniline.

Figure 1: Comparison of the two primary synthetic routes for N-ethyl-2-nitro-5-(pyrrolidin-1-yl)aniline.

Pathway Justification:

Route A was selected as the preferred synthetic strategy due to the commercial availability of the key intermediate, 5-chloro-N-ethyl-2-nitroaniline [1]. This significantly reduces the number of synthetic steps required, leading to a more time- and cost-effective process. While Route B is a viable alternative, it necessitates an additional laboratory step for the N-ethylation of 2-nitro-5-(pyrrolidin-1-yl)aniline.

Detailed Experimental Protocol (Route A)

This section provides a detailed, step-by-step methodology for the synthesis of N-ethyl-2-nitro-5-(pyrrolidin-1-yl)aniline via the nucleophilic aromatic substitution of 5-chloro-N-ethyl-2-nitroaniline with pyrrolidine.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | CAS Number | Supplier |

| 5-chloro-N-ethyl-2-nitroaniline | 200.62 | 143218-46-6 | Commercially Available |

| Pyrrolidine | 71.12 | 123-75-1 | Commercially Available |

| Potassium Carbonate (K₂CO₃) | 138.21 | 584-08-7 | Commercially Available |

| Dimethyl Sulfoxide (DMSO) | 78.13 | 67-68-5 | Commercially Available |

| Ethyl Acetate (EtOAc) | 88.11 | 141-78-6 | Commercially Available |

| Hexanes | N/A | 110-54-3 | Commercially Available |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | 7757-82-6 | Commercially Available |

Reaction Scheme

Figure 2: Reaction scheme for the synthesis of the target compound via SNAr.

Step-by-Step Procedure

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-chloro-N-ethyl-2-nitroaniline (1.0 eq), potassium carbonate (2.0 eq), and dimethyl sulfoxide (DMSO) to achieve a concentration of approximately 0.5 M.

-

Addition of Nucleophile: While stirring at room temperature, add pyrrolidine (1.5 eq) to the reaction mixture.

-

Reaction: Heat the reaction mixture to 80-100 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The reaction is typically complete within 4-6 hours.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-water. A precipitate of the crude product should form.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

-

Washing: Combine the organic layers in a separatory funnel. Wash the combined organic layers with water and then with brine to remove any residual DMSO and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

Purify the crude product by flash column chromatography on silica gel.

-

Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) is typically effective for separating the desired product from any unreacted starting material and byproducts.

-

Fraction Collection: Collect the fractions containing the pure product, as identified by TLC analysis.

-

Final Product: Evaporate the solvent from the pure fractions to yield N-ethyl-2-nitro-5-(pyrrolidin-1-yl)aniline as a solid.

Characterization of N-ethyl-2-nitro-5-(pyrrolidin-1-yl)aniline

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), the pyrrolidine ring protons (multiplets), and the aromatic protons. The chemical shifts of the aromatic protons will be influenced by the electron-donating pyrrolidine group and the electron-withdrawing nitro and N-ethylamino groups. |

| ¹³C NMR | Signals for the aromatic carbons, the carbons of the ethyl group, and the carbons of the pyrrolidine ring. |

| FT-IR | Characteristic peaks for the N-H stretch of the secondary amine, C-H stretches (aromatic and aliphatic), N-O stretches of the nitro group, and C-N stretches. |

| Mass Spec. | The molecular ion peak corresponding to the molecular weight of the product (C₁₂H₁₇N₃O₂ = 235.28 g/mol ). |

| Melting Point | A sharp melting point range, indicative of a pure compound. |

The spectroscopic data of substituted nitroanilines can provide a reference for interpreting the obtained spectra.[2][3][4][5]

Process Optimization and Safety Considerations

Optimization

-

Base: While potassium carbonate is a common and effective base for this type of reaction, other non-nucleophilic bases such as cesium carbonate or triethylamine could be explored to potentially improve reaction rates and yields.

-

Solvent: Polar aprotic solvents like DMF or NMP can also be used in place of DMSO. The choice of solvent may influence the reaction temperature and time.

-

Temperature: The reaction temperature can be optimized to balance the rate of reaction with the potential for side product formation.

Safety

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

-

Reagent Handling: 5-chloro-N-ethyl-2-nitroaniline and pyrrolidine are hazardous chemicals and should be handled with care. Avoid inhalation, ingestion, and skin contact. DMSO can enhance the absorption of chemicals through the skin.

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This guide has detailed a robust and efficient method for the synthesis of N-ethyl-2-nitro-5-(pyrrolidin-1-yl)aniline. The preferred synthetic route, leveraging a commercially available N-ethylated starting material, offers a streamlined approach for obtaining the target compound in good yield. The provided experimental protocol and characterization guidelines will serve as a valuable resource for researchers in the fields of organic synthesis, drug discovery, and materials science.

References

- Idoux, J. P., & Hancock, C. K. (1968). Structure-acidity and structure-electronic spectra studies of some substituted nitroanilines. The Journal of Organic Chemistry, 33(9), 3498-3502.

-

(PDF) Spectroelectrochemistry of Substituted Anilines - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

- Favini, G., & Gamba, A. (1965). Electronic spectra and structure of nitroanilines. Gazzetta Chimica Italiana, 95(3), 225-235.

-

Ando, R. A., do Nascimento, G. M., Landers, R., & Santos, P. S. (2008). Spectroscopic investigation of conjugated polymers derived from nitroanilines. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 69(2), 319–326. [Link]

-

5-chloro-N-ethyl-2-nitroaniline. (n.d.). Chemspace. Retrieved March 7, 2026, from [Link]

Sources

- 1. 5-chloro-N-ethyl-2-nitroaniline - C8H9ClN2O2 | CSCS00000187155 [chem-space.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 5. Spectroscopic investigation of conjugated polymers derived from nitroanilines - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of N-ethyl-2-nitro-5-(pyrrolidin-1-yl)aniline: A Comprehensive Technical Guide

This technical guide provides a detailed spectroscopic characterization of N-ethyl-2-nitro-5-(pyrrolidin-1-yl)aniline, a compound of interest in contemporary drug discovery and materials science. The following sections offer an in-depth analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopic data. The interpretations are grounded in fundamental principles and supported by data from structurally related molecules, providing a robust predictive framework for researchers.

Molecular Structure and Spectroscopic Overview

N-ethyl-2-nitro-5-(pyrrolidin-1-yl)aniline possesses a unique electronic and structural arrangement, featuring an electron-donating pyrrolidinyl group and an N-ethyl group, and a strongly electron-withdrawing nitro group on the aniline ring. This substitution pattern significantly influences the molecule's spectroscopic properties.

Caption: Molecular Structure of N-ethyl-2-nitro-5-(pyrrolidin-1-yl)aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of N-ethyl-2-nitro-5-(pyrrolidin-1-yl)aniline are detailed below.

¹H NMR Spectroscopy

The proton NMR spectrum will exhibit distinct signals corresponding to the aromatic, ethyl, and pyrrolidinyl protons. The chemical shifts are influenced by the electronic environment of each proton.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.5-7.7 | d | 1H | Ar-H (H-3) | Deshielded due to the ortho-nitro group. |

| ~6.8-7.0 | dd | 1H | Ar-H (H-4) | Influenced by both the amino and nitro groups. |

| ~6.2-6.4 | d | 1H | Ar-H (H-6) | Shielded by the strong electron-donating pyrrolidinyl group. |

| ~4.5-5.0 | br s | 1H | N-H | Broad signal, chemical shift can vary with concentration and solvent. |

| ~3.2-3.4 | q | 2H | N-CH₂-CH₃ | Quartet due to coupling with the methyl protons. |

| ~3.1-3.3 | t | 4H | Pyrrolidine (α-CH₂) | Triplet, adjacent to the nitrogen atom. |

| ~1.9-2.1 | m | 4H | Pyrrolidine (β-CH₂) | Multiplet, shielded relative to the α-protons. |

| ~1.2-1.4 | t | 3H | N-CH₂-CH₃ | Triplet due to coupling with the methylene protons. |

Experimental Protocol: ¹H NMR Spectroscopy [1]

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a high-resolution NMR spectrometer operating at a frequency of 500 MHz or higher.

-

Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts relative to TMS.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~145-150 | Ar-C (C-5) | Attached to the electron-donating pyrrolidinyl group. |

| ~140-145 | Ar-C (C-1) | Attached to the N-ethylamino group. |

| ~135-140 | Ar-C (C-2) | Attached to the electron-withdrawing nitro group. |

| ~125-130 | Ar-C (C-3) | Aromatic CH. |

| ~115-120 | Ar-C (C-4) | Aromatic CH. |

| ~105-110 | Ar-C (C-6) | Aromatic CH, significantly shielded by the adjacent amino groups. |

| ~47-50 | Pyrrolidine (α-C) | Carbon adjacent to the nitrogen. |

| ~38-42 | N-CH₂-CH₃ | Methylene carbon of the ethyl group. |

| ~25-28 | Pyrrolidine (β-C) | Carbon further from the nitrogen. |

| ~14-16 | N-CH₂-CH₃ | Methyl carbon of the ethyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Frequencies

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3350-3450 | Medium | N-H stretch (secondary amine) |

| ~2850-2960 | Medium | C-H stretch (aliphatic) |

| ~1590-1620 | Strong | C=C stretch (aromatic) |

| ~1500-1530 | Strong | N-O asymmetric stretch (nitro group) |

| ~1330-1370 | Strong | N-O symmetric stretch (nitro group) |

| ~1250-1350 | Strong | C-N stretch (aromatic amine) |

Experimental Protocol: FT-IR Spectroscopy [1]

-

Sample Preparation: For a solid sample, the KBr pellet method is recommended. Grind 1-2 mg of the compound with ~100 mg of dry KBr powder and press into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, aiding in its structural confirmation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

-

Molecular Ion (M⁺): An intense peak corresponding to the molecular weight of the compound is expected. The exact mass can be used to confirm the molecular formula.

-

Key Fragmentation Patterns:

-

Loss of the ethyl group (-29 Da).

-

Loss of the nitro group (-46 Da).

-

Fragmentation of the pyrrolidine ring.

-

Cleavage of the C-N bond connecting the pyrrolidine to the aromatic ring.

-

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Utilize Electron Ionization (EI) at 70 eV to generate charged fragments.

-

Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The extended conjugation and the presence of both electron-donating and electron-withdrawing groups are expected to result in significant absorption in the UV-visible region.[2]

Predicted UV-Visible Absorption

-

λ_max: A strong absorption band is predicted in the range of 400-500 nm. This is attributed to an intramolecular charge transfer (ICT) transition from the electron-rich aniline moiety (donor) to the electron-deficient nitrobenzene moiety (acceptor). The exact position of the maximum absorption will be sensitive to solvent polarity.[3]

Experimental Protocol: UV-Visible Spectroscopy [2]

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane). The concentration should be adjusted to yield an absorbance value between 0.2 and 0.8 at the λ_max.

-

Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

-

Data Acquisition: Record the absorption spectrum over a wavelength range of 200-800 nm, using the pure solvent as a reference.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and predictive framework for the characterization of N-ethyl-2-nitro-5-(pyrrolidin-1-yl)aniline. The interplay of the electron-donating and electron-withdrawing substituents creates a unique spectroscopic signature that can be rationalized through established principles of NMR, IR, MS, and UV-Vis spectroscopy. This guide serves as a valuable resource for researchers in the synthesis, identification, and application of this and structurally related compounds.

References

-

SpectraBase. N-Ethyl-N-(2-(2,5-dioxopyrrolidin-1-ylethyl))-3-acetamido-4-(2-chloro-4-nitrophenylazo)aniline - Optional[13C NMR] - Chemical Shifts. [Link]

-

SpectraBase. N-ethyl-o-nitroaniline - Optional[1H NMR] - Spectrum. [Link]

-

MassBank. msbnk-epa-entact_agilent000792. [Link]

-

ResearchGate. (PDF) 2-Ethyl-5-nitroaniline. [Link]

-

PMC. 2-Ethyl-5-nitroaniline. [Link]

-

ResearchGate. Spectroscopic (FT-IR and UV-Vis) and theoretical (HF and DFT) investigation of 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline | Request PDF. [Link]

-

PubChem. 2-(1H-pyrrol-1-yl)aniline. [Link]

-

IJNRD. A REVIEW OF UV-VISIBLE SPECTROSCOPY: TECHNIQUES AND APPLICATIONS. [Link]

-

PMC. Isolation of N-Ethyl-2-pyrrolidinone-Substituted Flavanols from White Tea Using Centrifugal Countercurrent Chromatography Off-Line ESI-MS Profiling and Semi-Preparative Liquid Chromatography. [Link]

-

PubChem. N-[2-(2-methylphenoxy)ethyl]-2-nitro-5-(piperazin-1-yl)aniline. [Link]

-

PMC. N-[1-(1H-Pyrrol-2-yl)ethylidene]aniline. [Link]

-

ResearchGate. (PDF) Synthesis and Characterization of Novel Nitroaniline-Based Azo Compounds as Acid-Base Indicators. [Link]

-

PubChemLite. N-[2-(pyrrolidin-1-yl)ethyl]aniline. [Link]

-

NIST WebBook. 2,5-Pyrrolidinedione, 1-ethyl-. [Link]

-

PubMed. 2-Ethyl-5-nitro-aniline. [Link]

-

PubChem. 2-(Pyrrolidin-1-yl)aniline. [Link]

Sources

A Comprehensive Technical Guide to N-ethyl-2-nitro-5-(pyrrolidin-1-yl)aniline

Abstract

This technical guide provides an in-depth exploration of N-ethyl-2-nitro-5-(pyrrolidin-1-yl)aniline, a substituted nitroaniline derivative of interest to researchers and professionals in drug development and chemical synthesis. This document elucidates the compound's chemical identity, proposes a robust synthesis protocol based on established chemical principles, and discusses its potential biological significance in the context of related nitroaromatic compounds. Detailed methodologies for its characterization via modern spectroscopic techniques are also presented. This guide is intended to serve as a valuable resource, combining theoretical knowledge with practical, field-proven insights to facilitate further research and application.

Chemical Identity and Properties

IUPAC Nomenclature and Structural Elucidation

The formal IUPAC name for the compound is N-ethyl-2-nitro-5-(pyrrolidin-1-yl)aniline . This nomenclature is derived from the aniline core structure, with substituents designated as follows:

-

An ethyl group attached to the amino nitrogen, hence N-ethyl.

-

A nitro group at the second position of the benzene ring, hence 2-nitro.

-

A pyrrolidin-1-yl group at the fifth position of the benzene ring, indicating the attachment of the pyrrolidine ring via its nitrogen atom.

The chemical structure is as follows:

Caption: Chemical structure of N-ethyl-2-nitro-5-(pyrrolidin-1-yl)aniline.

Physicochemical Properties

While experimental data for this specific molecule is not widely published, we can predict its properties based on structurally similar compounds such as N-ethyl-2-nitroaniline and 2-nitro-5-(pyrrolidin-1-yl)aniline.[1][2]

| Property | Predicted Value | Source/Basis for Prediction |

| Molecular Formula | C₁₂H₁₇N₃O₂ | - |

| Molecular Weight | 235.28 g/mol | - |

| Appearance | Yellow to orange solid | Analogy to other nitroanilines |

| Melting Point | 100-120 °C | Interpolation from related compounds |

| Boiling Point | > 300 °C (decomposes) | Analogy to other nitroanilines |

| Solubility | Soluble in organic solvents (DMSO, DMF, Acetone), sparingly soluble in alcohols, and poorly soluble in water. | General solubility of nitroaromatic compounds |

| logP | ~3.5 | Prediction based on structural fragments |

Synthesis Protocol: A Nucleophilic Aromatic Substitution Approach

The synthesis of N-ethyl-2-nitro-5-(pyrrolidin-1-yl)aniline can be efficiently achieved through a two-step process involving sequential nucleophilic aromatic substitution (SNAr) reactions. This approach offers high regioselectivity and generally good yields. The proposed starting material is 1,4-dichloro-2-nitrobenzene.

Rationale for the Synthetic Strategy

The presence of a strong electron-withdrawing nitro group on the aromatic ring activates the positions ortho and para to it for nucleophilic attack. In 1,4-dichloro-2-nitrobenzene, the chlorine atom at position 4 (para to the nitro group) is more activated than the chlorine at position 1. This differential reactivity allows for a sequential and controlled substitution, first with pyrrolidine and then with ethylamine.

Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Chloro-4-nitro-5-(pyrrolidin-1-yl)benzene

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,4-dichloro-2-nitrobenzene (1.0 eq), potassium carbonate (K₂CO₃) (2.0 eq), and dimethylformamide (DMF) (5 mL per gram of starting material).

-

Addition of Nucleophile: While stirring at room temperature, add pyrrolidine (1.2 eq) dropwise to the reaction mixture.

-

Reaction Conditions: Heat the mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water. A yellow precipitate will form.

-

Isolation: Collect the solid by vacuum filtration, wash thoroughly with water to remove DMF and salts, and dry under vacuum. This intermediate can often be used in the next step without further purification.

Step 2: Synthesis of N-ethyl-2-nitro-5-(pyrrolidin-1-yl)aniline

-

Reaction Setup: In a sealed pressure vessel, combine the crude 1-chloro-4-nitro-5-(pyrrolidin-1-yl)benzene from Step 1 (1.0 eq) with an excess of aqueous ethylamine solution (70 wt. % in H₂O, 5.0 eq). The use of a solvent such as ethanol is optional but can improve solubility.

-

Reaction Conditions: Seal the vessel and heat the mixture to 100-120 °C for 12-18 hours. The internal pressure will increase, so appropriate safety precautions must be taken.

-

Work-up: After cooling the vessel to room temperature, carefully vent any excess pressure. Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.

-

Final Purification: Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-ethyl-2-nitro-5-(pyrrolidin-1-yl)aniline as a yellow or orange solid.

Potential Biological Activity and Applications

Nitroaromatic compounds, including nitroanilines, are known to possess a wide range of biological activities.[3] The presence of the nitro group often imparts antimicrobial and anticancer properties.[3][4]

Mechanism of Action of Nitro Compounds

The biological activity of many nitro compounds stems from the enzymatic reduction of the nitro group within target cells to form reactive nitroso and hydroxylamino intermediates. These reactive species can induce oxidative stress, damage DNA, and inhibit essential enzymes, leading to cytotoxicity.[3]

Role of Heterocyclic Substituents

The incorporation of heterocyclic moieties, such as the pyrrolidine ring in the target molecule, can significantly influence its pharmacological profile. Heterocycles can affect the compound's solubility, membrane permeability, and ability to interact with biological targets like enzymes and receptors.[5][6][7] The pyrrolidine ring, in particular, is a common feature in many biologically active natural products and synthetic drugs.

Potential Therapeutic Applications

Given its structural features, N-ethyl-2-nitro-5-(pyrrolidin-1-yl)aniline could be investigated for:

-

Antimicrobial Activity: Many nitro-heterocyclic compounds exhibit potent activity against bacteria, fungi, and protozoa.[3]

-

Anticancer Activity: The ability of nitroaromatics to induce cellular damage makes them candidates for anticancer drug development.[4]

-

Kinase Inhibition: The aniline scaffold is a well-known "privileged structure" in medicinal chemistry, frequently found in kinase inhibitors used in oncology.

Caption: Putative mechanism of action for the target compound.

Spectroscopic Characterization

The structural confirmation of the synthesized N-ethyl-2-nitro-5-(pyrrolidin-1-yl)aniline would rely on a combination of spectroscopic methods. The expected data, based on analogous compounds, are outlined below.[8][9][10]

¹H NMR Spectroscopy

-

Aromatic Protons: Three distinct signals in the aromatic region (δ 6.0-8.0 ppm), likely appearing as a doublet, a singlet (or a narrowly split doublet), and a doublet of doublets, corresponding to the three protons on the aniline ring.

-

Ethyl Group: A quartet (δ 3.2-3.6 ppm) for the -CH₂- group and a triplet (δ 1.2-1.5 ppm) for the -CH₃ group.

-

Pyrrolidine Group: Two multiplets in the aliphatic region (δ 1.8-2.2 ppm and δ 3.0-3.4 ppm) corresponding to the two sets of non-equivalent methylene protons.

-

Amine Proton: A broad singlet or triplet (δ 4.5-5.5 ppm) for the N-H proton, which may be exchangeable with D₂O.

¹³C NMR Spectroscopy

-

Aromatic Carbons: Six signals in the aromatic region (δ 110-150 ppm).

-

Ethyl Group: Two signals in the aliphatic region, one for the -CH₂- group (δ ~40 ppm) and one for the -CH₃ group (δ ~15 ppm).

-

Pyrrolidine Group: Two signals for the methylene carbons (δ ~25 ppm and δ ~50 ppm).

Infrared (IR) Spectroscopy

-

N-H Stretch: A sharp to medium absorption band around 3350-3450 cm⁻¹.

-

C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

-

NO₂ Stretches: Two strong absorption bands, one asymmetric stretch around 1500-1530 cm⁻¹ and one symmetric stretch around 1330-1360 cm⁻¹.

-

C=C Aromatic Stretch: Absorptions in the 1450-1600 cm⁻¹ region.

-

C-N Stretches: Bands in the 1200-1350 cm⁻¹ region.

Mass Spectrometry (MS)

-

Molecular Ion Peak: The mass spectrum, likely acquired using electrospray ionization (ESI), should show a prominent [M+H]⁺ ion at m/z 236.28.

-

Fragmentation Pattern: Characteristic fragmentation may include the loss of the ethyl group, the nitro group, or parts of the pyrrolidine ring.

Safety and Handling

Substituted nitroanilines should be handled with care, as they can be toxic and are often skin and eye irritants. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

N-ethyl-2-nitro-5-(pyrrolidin-1-yl)aniline represents an interesting chemical entity with potential applications in medicinal chemistry. This guide has provided a comprehensive overview of its chemical nature, a detailed and logical synthesis protocol, and a discussion of its potential biological activities based on its structural features. The outlined characterization methods provide a framework for confirming its identity and purity. It is our hope that this document will serve as a valuable starting point for further research and development involving this and related compounds.

References

-

Perez-Villanueva, M., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. Available at: [Link]

-

Singh, R., et al. (2014). An Improved Synthesis of N-Substituted-2-nitroanilines. ResearchGate. Available at: [Link]

-

Favini, G., & Gamba, A. (n.d.). Electronic spectra and structure of nitroanilines. inorganica chimica acta. Available at: [Link]

-

Sarkar, T., et al. (2024). Synthesis of Novel [{(2-Amino-5-Nitro-N-[(E)-Thiophen-2-yl-Methylidene]Aniline-κ3N1:N4:S)(Sulphato-κ2O1:O3)}Zinc(II)] Complex with Physico-Chemical and Biological Perspective Exploration: A Combined Experimental and Computational Studies. PubMed. Available at: [Link]

-

Vairavelu, P., et al. (n.d.). Protonated N-Alkyl-2-nitroanilines Undergo Intramolecular Oxidation of the Alkyl Chain upon Collisional Activation. PMC. Available at: [Link]

-

Sharma, B., & Yadav, M. K. (2024). COMPUTATIONAL, EXPERIMENTAL SPECTRAL ANALYSIS AND STRUCTURAL PARAMETERS OF 4, 5-DIMETHYL-2- NITRO ANILINE. ResearchGate. Available at: [Link]

-

Sedić, M., et al. (n.d.). Novel biologically active nitro and amino substituted benzimidazo[1,2-a]quinolines. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). N-Ethyl-2-nitroaniline. Available at: [Link]

-

PubChem. (n.d.). 2-(Pyrrolidin-1-yl)aniline. Available at: [Link]

-

Singh, R., & Geetanjali. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. MDPI. Available at: [Link]

-

Chen, Y., et al. (n.d.). 2-Ethyl-5-nitroaniline. PMC. Available at: [Link]

-

Al-Ostoot, F. H., et al. (n.d.). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. PMC. Available at: [Link]

-

Al-Warhi, T., et al. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journals. Available at: [Link]

-

PubChemLite. (n.d.). N-[2-(pyrrolidin-1-yl)ethyl]aniline. Available at: [Link]

-

Chen, Y., et al. (2009). 2-Ethyl-5-nitroaniline. ResearchGate. Available at: [Link]

Sources

- 1. EP1091935A2 - Method for preparing 2-nitro-5-(phenylthio)-anilines - Google Patents [patents.google.com]

- 2. BJOC - Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines [beilstein-journals.org]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ijprajournal.com [ijprajournal.com]

- 6. mdpi.com [mdpi.com]

- 7. An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

A Researcher's Guide to the Preliminary Investigation of N-Ethylated Nitroaromatic Compounds: Synthesis, Characterization, and Biological Evaluation

This in-depth technical guide provides a comprehensive overview of the preliminary investigation of N-ethylated nitroaromatic compounds, tailored for researchers, scientists, and drug development professionals. Moving beyond a rigid template, this document is structured to provide a logical and insightful journey through the synthesis, characterization, and initial biological assessment of this important class of molecules. The focus is on understanding the "why" behind experimental choices, ensuring scientific integrity through self-validating protocols, and grounding all claims in authoritative references.

Introduction: The Significance of the N-Ethyl Moiety in Nitroaromatic Drug Discovery

Nitroaromatic compounds are a cornerstone in medicinal chemistry, with a rich history of application as antimicrobial, antiprotozoal, and anticancer agents.[1] Their biological activity is intrinsically linked to the bioreduction of the nitro group, a process that generates reactive intermediates capable of interacting with cellular macromolecules.[2][3] The introduction of an N-ethyl group to these scaffolds can profoundly influence their physicochemical properties, including lipophilicity, metabolic stability, and receptor-binding interactions, thereby modulating their therapeutic efficacy and toxicological profile.[4][5] This guide will navigate the essential preliminary steps for any researcher venturing into the synthesis and evaluation of novel N-ethylated nitroaromatic drug candidates.

Synthetic Strategies for N-Ethylation of Nitroaromatic Precursors

The choice of synthetic route for N-ethylation is dictated by the nature of the nitroaromatic precursor, specifically the functional group to be ethylated (e.g., amine, phenol, or imidazole nitrogen). Below are detailed protocols for the N-ethylation of three common classes of nitroaromatic starting materials.

N-Ethylation of Nitroanilines

A prevalent method for the N-ethylation of nitroanilines involves direct alkylation using an ethylating agent in the presence of a base. The electron-withdrawing nature of the nitro group reduces the nucleophilicity of the amino group, often necessitating slightly more forcing conditions compared to non-nitrated anilines.

Experimental Protocol: N-Ethylation of 2,3-difluoro-6-nitroaniline [2][6]

-

Reaction Setup: To a solution of 2,3-difluoro-6-nitroaniline (1 equivalent) in anhydrous dimethylformamide (DMF) or acetonitrile (MeCN), add potassium carbonate (K₂CO₃, 2-3 equivalents) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Stirring: Stir the resulting suspension for 30 minutes at room temperature to ensure the formation of the anilide anion.

-

Addition of Ethylating Agent: Slowly add ethyl iodide or diethyl sulfate (1.05-1.2 equivalents) to the reaction mixture.

-

Heating and Monitoring: Heat the reaction mixture to a temperature between 50-80 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the starting material is consumed, cool the reaction to room temperature and quench by the slow addition of water.

-

Extraction: Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Causality Behind Experimental Choices:

-

Base and Solvent: The choice of a relatively strong base like K₂CO₃ is necessary to deprotonate the weakly acidic N-H of the nitroaniline.[2] Anhydrous polar aprotic solvents like DMF or MeCN are used to dissolve the reactants and facilitate the Sₙ2 reaction.[7]

-

Control of Stoichiometry: Using a slight excess of the ethylating agent ensures complete consumption of the starting material, but a large excess should be avoided to minimize the formation of the dialkylated product.[2]

-

Temperature: Heating is often required to overcome the reduced nucleophilicity of the nitroaniline. However, excessively high temperatures can lead to side reactions and decomposition.[2]

O-Ethylation of Nitrophenols via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and highly effective method for preparing ethers from an alkoxide and an alkyl halide.[7][8] For nitrophenols, the acidic nature of the phenolic proton facilitates the formation of the phenoxide nucleophile.

Experimental Protocol: O-Ethylation of 4-Nitrophenol []

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-nitrophenol (1 equivalent) and anhydrous potassium carbonate (2 equivalents).

-

Solvent Addition: Add anhydrous acetonitrile to the flask.

-

Stirring: Stir the suspension at room temperature for 15 minutes.

-

Addition of Ethylating Agent: Slowly add ethyl iodide (1.1 equivalents) to the reaction mixture.

-

Reflux and Monitoring: Heat the reaction mixture to reflux (approximately 82°C) and monitor its progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

Base: Potassium carbonate is a suitable base for deprotonating the acidic nitrophenol.[]

-

Solvent: Acetonitrile is an excellent polar aprotic solvent for Sₙ2 reactions.[]

-

Alkylating Agent: Ethyl iodide is a reactive ethylating agent with a good leaving group.[]

N-Ethylation of Nitroimidazoles

N-alkylation of nitroimidazoles is a key step in the synthesis of many important drugs, such as metronidazole and tinidazole. The regioselectivity of the alkylation can be influenced by the position of the nitro group and other substituents on the imidazole ring.[10]

Experimental Protocol: N-Alkylation of 4(5)-Nitroimidazole

-

Reaction Setup: To a solution of 4(5)-nitroimidazole (1 equivalent) in acetonitrile, add potassium carbonate (1.1 equivalents).

-

Stirring: Stir the mixture for 15 minutes at room temperature.

-

Addition of Ethylating Agent: Add the ethylating agent (e.g., ethyl bromide, 2 equivalents) dropwise.

-

Heating and Monitoring: Heat the reaction mixture to 60°C and monitor by TLC.

-

Work-up: Upon completion, evaporate the solvent under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.

-

Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the N-ethylated product. Further purification can be achieved by column chromatography.

Causality Behind Experimental Choices:

-

Regioselectivity: The alkylation of 4-nitroimidazole generally favors the N-1 position. The choice of solvent and base can influence the ratio of N-1 to N-3 alkylated products in substituted nitroimidazoles.

-

Reaction Conditions: Heating is often necessary to drive the reaction to completion. Acetonitrile is a commonly used solvent that provides good yields.

Table 1: Comparative Yields of N-Ethylation Methods for Representative Nitroaromatic Compounds

| Nitroaromatic Precursor | N-Ethylation Method | Ethylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2,3-difluoro-6-nitroaniline | Direct Alkylation | Ethyl iodide | K₂CO₃ | DMF | 60 | 6 | ~85% | [2] |

| 4-Nitrophenol | Williamson Ether Synthesis | Ethyl Iodide | K₂CO₃ | Acetonitrile | 80 | 6 | ~95% | [] |

| 4-Nitroimidazole | Direct Alkylation | Ethyl bromoacetate | K₂CO₃ | CH₃CN | RT | 24 | 40% | [4] |

| 2-methyl-5-nitroimidazole | Direct Alkylation | Ethyl bromide | K₂CO₃ | CH₃CN | 60 | 8 | 78% | [11] |

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized N-ethylated nitroaromatic compounds. A combination of spectroscopic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for structural elucidation. The chemical shifts and coupling patterns provide detailed information about the molecular framework.

Expected ¹H and ¹³C NMR Spectral Features for N-Ethyl-2,3-difluoro-6-nitroaniline (Predicted): [12]

-

¹H NMR (CDCl₃, 500 MHz):

-

δ 7.8-8.0 (m, 1H, Ar-H)

-

δ 6.8-7.0 (m, 1H, Ar-H)

-

δ 3.4-3.6 (q, J=7.2 Hz, 2H, -CH₂-)

-

δ 1.3-1.5 (t, J=7.2 Hz, 3H, -CH₃)

-

-

¹³C NMR (CDCl₃, 125 MHz):

-

δ 150-155 (d, J=250 Hz, C-F)

-

δ 145-150 (d, J=250 Hz, C-F)

-

δ 140-145 (C-NO₂)

-

δ 130-135 (C-NH)

-

δ 120-125 (CH)

-

δ 110-115 (CH)

-

δ 40-45 (-CH₂-)

-

δ 13-15 (-CH₃)

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups. The nitro group exhibits two strong and characteristic absorption bands.[13][14]

Characteristic IR Absorptions for Aromatic Nitro Compounds: [13]

-

Asymmetric NO₂ Stretch (νₐₛ): Strong absorption in the 1550-1475 cm⁻¹ region.

-

Symmetric NO₂ Stretch (νₛ): Strong absorption in the 1360-1290 cm⁻¹ region.

-

C-N Stretch (ν(C-N)): Weaker absorption around 870-830 cm⁻¹.

The presence of the N-ethyl group will also contribute to C-H stretching and bending vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure. Electron ionization (EI) is a common technique for volatile nitroaromatics.

Common Fragmentation Pathways for Aromatic Nitro Compounds: [15]

-

Loss of the nitro group (M - 46).

-

Loss of a neutral oxygen atom (M - 16).

-

Loss of nitric oxide (M - 30).

For N-ethylated compounds, fragmentation of the ethyl group (e.g., loss of a methyl radical, M - 15, or an ethyl radical, M - 29) is also expected.

Preliminary Biological Evaluation: Unveiling the Impact of N-Ethylation

The ultimate goal of synthesizing novel N-ethylated nitroaromatic compounds in a drug discovery context is to evaluate their biological activity. A preliminary investigation should focus on understanding their mechanism of action and assessing their potential efficacy and toxicity.

Mechanism of Action: The Role of Bioreduction

The biological activity of most nitroaromatic drugs is dependent on the enzymatic reduction of the nitro group to generate cytotoxic reactive species.[6][] This bioreduction is often carried out by nitroreductase enzymes present in anaerobic bacteria, protozoa, or hypoxic tumor cells.[16][17]

General Mechanism of Nitroaromatic Bioreduction: [10]

Caption: Generalized bioreduction pathway of nitroaromatic compounds.

The N-ethyl group can influence this process in several ways:

-

Lipophilicity: Increased lipophilicity due to the ethyl group may enhance cell membrane permeability, leading to higher intracellular concentrations of the prodrug.[5]

-

Electronic Effects: The ethyl group can subtly alter the electronic properties of the nitroaromatic ring, which may affect the reduction potential of the nitro group and its interaction with nitroreductase enzymes.[5]

-

Steric Hindrance: The presence of the ethyl group could introduce steric hindrance that affects the binding of the compound to the active site of nitroreductases.

In Vitro Efficacy and Cytotoxicity Assessment

Initial biological screening typically involves in vitro assays to determine the compound's efficacy against target organisms or cell lines and its general cytotoxicity.

Experimental Workflow for In Vitro Evaluation:

Caption: A streamlined workflow for the preliminary in vitro evaluation of N-ethylated nitroaromatic compounds.

Key Assays:

-

Minimum Inhibitory Concentration (MIC): For antimicrobial testing, the MIC determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

-

Half-maximal Inhibitory Concentration (IC₅₀): For anticancer or antiparasitic testing, the IC₅₀ value represents the concentration of the drug that is required for 50% inhibition in vitro.[12]

-

Cytotoxicity Assays: The cytotoxicity of the compounds should be evaluated against non-target cells (e.g., normal mammalian cell lines) to determine their therapeutic window. The selectivity index (SI), calculated as the ratio of the cytotoxic concentration to the effective concentration, is a crucial parameter.

Understanding Structure-Activity Relationships (SAR)

By synthesizing and testing a series of N-ethylated nitroaromatic compounds with varying substitution patterns, researchers can begin to establish structure-activity relationships. This involves correlating changes in chemical structure with observed differences in biological activity and toxicity. For instance, the position of the nitro group and the presence of other substituents on the aromatic ring can significantly impact the compound's efficacy.[18]

Conclusion and Future Directions

The preliminary investigation of N-ethylated nitroaromatic compounds is a multifaceted process that requires a strong foundation in synthetic organic chemistry, analytical techniques, and pharmacology. This guide has provided a framework for this initial exploration, emphasizing the importance of rational experimental design and a thorough understanding of the underlying scientific principles.

Future research in this area will likely focus on:

-

Developing more selective and efficient N-ethylation methodologies.

-

Elucidating the precise molecular mechanisms by which N-ethylation modulates the activity of nitroreductases.

-

Conducting comprehensive in vivo studies to evaluate the pharmacokinetics, efficacy, and safety of promising lead compounds.

By systematically applying the principles and protocols outlined in this guide, researchers can effectively navigate the early stages of drug discovery and contribute to the development of novel and improved N-ethylated nitroaromatic therapeutics.

References

-

Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents - Der Pharma Chemica. (n.d.). Retrieved March 7, 2026, from [Link]

- Orhan, I., & Balaban, A. (2010). Experimental and theoretical study of shyntesis of N-alkyl-nitroimidazoles. Vitae, 17(2), 199-208.

-

N-Ethyl-3-nitroaniline - Optional[Vapor Phase IR] - Spectrum - SpectraBase. (n.d.). Retrieved March 7, 2026, from [Link]

-

Williamson Ether Synthesis - Chemistry Steps. (2022, November 13). Retrieved March 7, 2026, from [Link]

-

Williamson Ether Synthesis - J&K Scientific LLC. (2025, March 22). Retrieved March 7, 2026, from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- Zhang, C. L., Yu, Y. Y., Fang, Z., Naraginti, S., Zhang, Y., & Yong, Y. C. (2018). Recent advances in nitroaromatic pollutants bioreduction by electroactive bacteria. Process Biochemistry, 70, 129-135.

-

Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents - ResearchGate. (2022, June 14). Retrieved March 7, 2026, from [Link]

-

Mechanism of action of nitroimidazoles | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

- Yan, Z., Wang, M., & He, J. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. International Journal of Molecular Sciences, 22(16), 8565.

- Abreu, P. A., de Souza, A. M. T., & de Oliveira, R. B. (2024). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 35(1), 1-34.

- Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmacy and Pharmaceutical Sciences, 5(1), 1-7.

- Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272.

-

(PDF) Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments - ResearchGate. (2025, December 30). Retrieved March 7, 2026, from [Link]

-

Major mechanisms of toxicity of nitroaromatic compounds - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

- Nepali, K., et al. (2019). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 62(20), 8847-8889.

- Puzyn, T., Leszczynska, D., & Leszczynski, J. (2006). Structure-toxicity relationships of nitroaromatic compounds. SAR and QSAR in Environmental Research, 17(3), 281-297.

- Smith, B. C. (2023). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy, 38(8), 14-18.

- Singh, R., & Jain, R. K. (2015). Bioremediation of Nitroaromatic Compounds.

- Iuga, C., & Alvarez-Idaboy, J. R. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3617.

-

Mass spectrometry based fragmentation patterns of nitrosamine compounds - ResearchGate. (2022, January 18). Retrieved March 7, 2026, from [Link]

-

The Catalysis Mechanism of E. coli Nitroreductase A, a Candidate for Gene-Directed Prodrug Therapy: Potentiometric and Substrate Specificity Studies - MDPI. (2024, April 17). Retrieved March 7, 2026, from [Link]

-

1H NMR and 13C NMR spectra of the catalytic synthesized compounds - The Royal Society of Chemistry. (n.d.). Retrieved March 7, 2026, from [Link]

- Hughes, T. B., Miller, G. P., & Swamidass, S. J. (2015). Computationally Assessing the Bioactivation of Drugs by N-Dealkylation.

-

Mass Spectrometry | Basics | Fragmentation Patterns| Nitrogen Rule | Rule of 13 - YouTube. (2021, October 13). Retrieved March 7, 2026, from [Link]

- van der Laken, C. J., van den Aardweg, G. J., & Scherer, E. (1987). Ethylation of nucleophilic sites in DNA by N-ethyl-N-nitrosourea depends on chromatin structure and ionic strength. Carcinogenesis, 8(5), 721–727.

- van Zeeland, A. A., Mohn, G. R., Neuhauser-Klaus, A., & Ehling, U. H. (1985). Quantitative comparison of genetic effects of ethylating agents on the basis of DNA adduct formation. Use of O6-ethylguanine as molecular dosimeter for extrapolation from cells in culture to the mouse. Environmental health perspectives, 62, 163–169.

-

Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene - YouTube. (2022, December 29). Retrieved March 7, 2026, from [Link]

-

Selective C- and N-Methylation of Secondary Alcohols and Nitroaromatics with Methanol Catalyzed by a New Ru(II)-Azo Complex | Organometallics - ACS Publications. (2024, October 24). Retrieved March 7, 2026, from [Link]

-

IR Spectra Analysis of Ethyl Compounds | PDF | Functional Group | Physical Chemistry. (n.d.). Retrieved March 7, 2026, from [Link]

-

IR spectra of nitro compounds - R Discovery. (1970, October 1). Retrieved March 7, 2026, from [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. (2022, June 5). Retrieved March 7, 2026, from [Link]

-

Reaction yield for the different nitration methods on the carbamates compared. (n.d.). Retrieved March 7, 2026, from [Link]

-

(PDF) The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems - ResearchGate. (2025, April 9). Retrieved March 7, 2026, from [Link]

Sources

- 1. scielo.br [scielo.br]

- 2. Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. spectrabase.com [spectrabase.com]

- 10. Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vivo toxicity of nitroaromatics: A comprehensive quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. svedbergopen.com [svedbergopen.com]

- 17. Bioremediation of Nitroaromatic Compounds | IntechOpen [intechopen.com]

- 18. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Advanced Application Note: Synthetic Routes for Functionalized N-Ethylanilines

Target Audience: Researchers, Synthesis Scientists, and Process Chemists in Drug Development. Document Version: 1.0 (Verified for Q1 2026 Process Standards)

Introduction & Strategic Route Selection

Functionalized N-ethylanilines are critical building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The selective mono-N-ethylation of functionalized anilines presents a persistent challenge in organic synthesis: classical direct alkylation with ethyl halides or diethyl sulfate often leads to statistical mixtures of unreacted starting materials, mono-alkylated, and over-alkylated (N,N-diethyl) products.

To overcome these chemoselectivity issues, modern synthetic campaigns rely heavily on two robust pathways: Reductive Amination and Buchwald-Hartwig Cross-Coupling . The choice of route is dictated by the starting material availability (aniline vs. aryl halide) and the electronic nature of the functional groups present on the aromatic ring.

Mechanistic Causality & Reaction Design

Direct Reductive Amination (DRA)

Reductive amination is the premier choice when the highly functionalized aniline is readily available. The process involves the condensation of an aniline derivative with acetaldehyde to form a hemiaminal, which dehydrates to an imine/iminium species. This intermediate is subsequently reduced in situ to the target N-ethylaniline [1].

Causality in Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is preferred over sodium borohydride (NaBH₄). The electron-withdrawing acetate groups render the hydride less nucleophilic. Consequently, NaBH(OAc)₃ selectively reduces the protonated iminium ion faster than the precursor acetaldehyde, suppressing the competitive reduction of the aldehyde to ethanol and ensuring high conversion rates [2].

Mechanistic pathway of the reductive amination of anilines to N-ethylanilines.

Buchwald-Hartwig Amination

When starting from complex aryl halides (chlorides or bromides)—especially those with electron-withdrawing or sterically demanding ortho-substituents—the Buchwald-Hartwig amination utilizing ethylamine is paramount.

Causality in Ligand Selection: Coupling an unhindered primary alkylamine like ethylamine with an aryl halide poses a risk of forming inactive bis-amine palladium complexes or promoting off-target β-hydride elimination. The use of highly engineered bidentate ligands, such as Mor-DalPhos or specialized Pd-PEPPSI precatalysts, enforces a rigid coordination geometry. This tightly controls the oxidative addition and reductive elimination phases, explicitly driving mono-arylation even at room temperature [3].

Quantitative Route Comparison

The following table synthesizes the operational parameters and chemoselective outcomes of the three most common synthesis strategies.

| Reaction Strategy | Substrate A | Substrate B | Typical Catalyst / Reagent | Temp (°C) | Chemoselectivity (Mono:Di) | Yield Profile |

| Reductive Amination | Functionalized Aniline | Acetaldehyde | NaBH(OAc)₃, Acid cat. | 0 – 25 | > 95 : 5 | High (75-95%) |

| Buchwald-Hartwig | Aryl Chloride/Bromide | Ethylamine (solution) | [Pd(cinnamyl)Cl]₂ / Mor-DalPhos | 25 – 80 | > 99 : 1 | High (70-90%) |

| Direct Alkylation (Legacy) | Functionalized Aniline | Ethyl Iodide / Diethyl Sulfate | K₂CO₃ (Base) | 60 – 100 | ~ 60 : 40 | Moderate to Low |

Self-Validating Experimental Protocols

The following protocols are designed as self-validating workflows. Process markers (such as gas evolution or color changes) act as built-in quality control checkpoints for the researcher.

Protocol 1: Reductive Amination using NaBH(OAc)₃

Application: Best for electron-rich to moderately electron-deficient anilines.

Materials:

-

Functionalized Aniline (1.0 equiv, 10 mmol)

-

Acetaldehyde (1.2 equiv, 12 mmol)

-

NaBH(OAc)₃ (1.5 equiv, 15 mmol)

-

Glacial Acetic Acid (1.0 equiv, 10 mmol)

-

1,2-Dichloroethane (DCE) (0.2 M, 50 mL)

Step-by-Step Methodology:

-

Imine Formation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the functionalized aniline in DCE (50 mL). Add glacial acetic acid. Validation checkpoint: The solution should remain clear; any precipitation suggests salt formation that requires slight warming.

-

Aldehyde Addition: Cool the mixture to 0 °C using an ice bath. Introduce acetaldehyde slowly via syringe over 5 minutes. Stir for 30 minutes at 0 °C to allow complete imine/iminium ion formation.

-

Reduction: Add solid NaBH(OAc)₃ in three portions over 15 minutes. Causality Note: Portion-wise addition prevents sudden thermal spiking and potential solvent reflux, which could volatilize the acetaldehyde.

-

Maturation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 4–6 hours. Monitor the disappearance of the starting aniline via TLC (Hexanes:EtOAc 8:2).

-

Quenching & Workup: Quench the reaction strictly with saturated aqueous NaHCO₃ (50 mL) until gas evolution ceases. Extract with Dichloromethane (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify via flash column chromatography to yield the highly pure functionalized N-ethylaniline.

Protocol 2: Buchwald-Hartwig Amination with Ethylamine

Application: Best for ortho-substituted or heavily deactivated aryl chlorides.

Materials:

-

Functionalized Aryl Chloride (1.0 equiv, 5 mmol)

-

Ethylamine (2.0 M solution in THF, 2.0 equiv, 10 mmol)

-

[Pd(cinnamyl)Cl]₂ (2.5 mol%)

-

Mor-DalPhos ligand (5.0 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.5 equiv, 7.5 mmol)

-

Anhydrous Toluene (25 mL)

Experimental workflow for the Buchwald-Hartwig amination of aryl halides.

Step-by-Step Methodology:

-

Catalyst Activation: Inside a nitrogen-filled glovebox, charge a dry Schlenk tube with [Pd(cinnamyl)Cl]₂ (2.5 mol%), Mor-DalPhos (5.0 mol%), and NaOtBu (1.5 equiv). Causality Note: NaOtBu serves a dual purpose—it neutralizes the HCl byproduct and facilitates the vital reductive elimination step by forming a palladium alkoxide intermediate.

-

Solvent & Substrate Addition: Add anhydrous toluene (25 mL) to the tube, followed by the aryl chloride. Seal the tube with a septum and remove it from the glovebox.

-

Amine Injection: Utilizing a gas-tight syringe, inject the ethylamine solution (2.0 M in THF) through the septum.

-

Reaction Execution: Replace the septum with a Teflon screwcap under positive nitrogen flow. Heat the sealed reaction mixture at 80 °C in a pre-heated oil bath for 12 hours. Validation checkpoint: A successful catalyst turnover typically induces a distinct color shift (e.g., from pale yellow to dark red/brown) alongside the precipitation of NaCl.

-

Workup: Cool to room temperature, dilute with ethyl acetate (30 mL), and filter through a short pad of Celite to remove palladium black and salts.

-

Purification: Concentrate the filtrate and purify by silica gel chromatography to isolate the functionalized N-ethylaniline.

References

-

24.6: Synthesis of Amines - Chemistry LibreTexts Source: Chemistry LibreTexts URL:[Link]

-

Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

-

Rational and Predictable Chemoselective Synthesis of Oligoamines via Buchwald–Hartwig Amination of (Hetero)Aryl Chlorides Employing Mor-DalPhos Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Application Note: Pyrrolidine Derivatives in Modern Medicinal Chemistry

Focus: Scaffold Rationalization, Synthetic Protocols, and Pharmacological Profiling

Introduction and Mechanistic Rationale

The pyrrolidine ring—a saturated five-membered nitrogen heterocycle—is a cornerstone scaffold in modern drug discovery, featured in over 50 FDA-approved therapeutics[1]. Its ubiquity spans diverse indications, from viral replication inhibitors (e.g., Daclatasvir, Ledipasvir) to cardiovascular and cognitive dysfunction agents[2][3].

From a physicochemical perspective, pyrrolidines are exceptional bioisosteres and conformational restrictors. The secondary or tertiary nitrogen typically exhibits a pKa between 8.0 and 9.5, ensuring it remains predominantly protonated at physiological pH. This protonation establishes a crucial anchor point, allowing the pyrrolidine scaffold to form robust salt bridges with conserved acidic residues (such as Aspartate or Glutamate) within target protein binding pockets[3]. Furthermore, advanced derivatization—such as spiro-fusion—significantly reduces rotational entropy. By locking the pyrrolidine ring pucker, the scaffold forces peripheral substituents into an optimal vector for engaging hydrophobic sub-pockets, thereby improving binding affinity (

Target Profiling: Dual AChE and hCA Inhibition

Recent exploratory programs have successfully utilized pyrrolidine-based hybrid compounds to target complex multifactorial diseases like Alzheimer's. For instance, modifying the pyrrolidine ring with indole, thiourea, or vinyl sulfone pharmacophores has yielded highly potent dual inhibitors of human Carbonic Anhydrase II (hCAII) and Acetylcholinesterase (AChE)[4].

Table 1: Comparative Inhibition Profile of Pyrrolidine Hybrids

The following data summarizes the structure-activity relationship (SAR) of representative novel pyrrolidine hybrids against target enzymes compared to clinical standard references[4].

| Compound ID | Pharmacophore Modulator | hCAII | AChE | Efficacy vs. Control |

| Hybrid 6a | Thiazole-substituted | 120.45 ± 5.12 | 85.30 ± 6.20 | Superior to Acetazolamide |

| Hybrid 6b | Divinyl sulfone | 75.79 ± 2.83 | 43.17 ± 10.44 | Superior to Tacrine |

| Hybrid 8 | Indole + Thiourea | 150.22 ± 8.15 | 110.65 ± 12.10 | Equivalent to Tacrine |

| Acetazolamide | Reference hCAII Inhibitor | 299.33 ± 45.44 | N/A | Baseline hCAII |

| Tacrine | Reference AChE Inhibitor | N/A | 103.47 ± 11.54 | Baseline AChE |

Causality Insight: The extraordinary potency of Hybrid 6b is attributed to the divinyl sulfone moiety, which acts as a strategic Michael acceptor, allowing for covalent or ultra-tight electrostatic anchoring within the AChE catalytic gorge[4].

Structural and Logical Workflows

Caption: Workflow mapping the progression from pyrrolidine scaffold design to lead candidate identification.

Caption: Pharmacophore binding model illustrating crucial salt bridge and van der Waals interactions.

Validated Experimental Protocols

De Novo Synthesis of Bicyclic Pyrrolidines via[3+2]-Cycloaddition

To access medchem-relevant complex pyrrolidines, de novo construction utilizing azomethine ylides and electron-deficient alkenes provides exceptional stereocontrol[1][5].

Rationale for Condition Selection: We utilize a Lithium Fluoride (LiF) catalyzed protocol in acetonitrile (reflux) rather than Trifluoroacetic Acid (TFA). LiF provides highly controlled, mild desilylation of the azomethine ylide precursor. This prevents the degradation of sensitive electron-withdrawing groups (EWGs) on the alkene (such as nitriles or fluorinated esters), yielding a cleaner crude profile[1].

Materials:

-

Azomethine ylide precursor (e.g., N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine) (1.0 mmol)

-

Electron-deficient endocyclic alkene (e.g., N-Boc-maleimide or sulfone-activated cyclic alkene) (1.2 mmol)

-

Lithium Fluoride (LiF) (1.5 mmol)

-

Anhydrous Acetonitrile (

) (10 mL)

Step-by-Step Procedure:

-

Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser under an Argon atmosphere.

-

Reagent Solvation: Dissolve the endocyclic alkene (1.2 mmol) and LiF (1.5 mmol) in 10 mL of anhydrous acetonitrile. Stir the suspension for 10 minutes at room temperature.

-

Ylide Precursor Addition: Gradually add the azomethine ylide precursor (1.0 mmol) dropwise over 5 minutes via syringe. Causality Note: Dropwise addition ensures a low standing concentration of the reactive ylide, preventing unwanted homodimerization.

-

Cycloaddition: Heat the reaction mixture to reflux (approx. 82°C) and stir for 12 hours. Monitor the consumption of the starting alkene via Thin-Layer Chromatography (TLC; eluent: 3:1 Hexanes/Ethyl Acetate).

-

Quenching & Extraction: Once complete, cool the mixture to room temperature. Dilute with 20 mL of Distilled Water to quench the catalyst, and extract the aqueous layer with Dichloromethane (DCM, 3 x 15 mL).

-

Purification: Dry the combined organic layers over anhydrous

, filter, and concentrate in vacuo. Purify the crude bicyclic pyrrolidine using flash column chromatography (silica gel) to isolate the target derivative (typical yield 80-87%)[1].

In Vitro Pharmacological Profiling: Ellman's Assay for AChE Inhibition

To validate the biological efficacy of the synthesized pyrrolidines as AChE inhibitors, a modified Ellman’s colorimetric assay is employed[4].

Rationale for Condition Selection: Ellman's method relies on the use of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). When AChE hydrolyzes the substrate acetylthiocholine, it produces thiocholine. The free sulfhydryl group of thiocholine rapidly attacks DTNB to yield the 5-thio-2-nitrobenzoate anion, a strongly colored yellow product that absorbs heavily at 412 nm. This provides a direct, linearly scalable photometric read-out of enzyme kinetics.

Materials:

-

Target Pyrrolidine Derivative (e.g., Hybrid 6b) in DMSO.

-

Purified Acetylcholinesterase (AChE) enzyme.

-

0.1 M Phosphate Buffer (pH 8.0).

-

DTNB (Ellman's Reagent, 3 mM).

-

Acetylthiocholine iodide (ATCI, 15 mM).

Step-by-Step Procedure:

-

Plate Preparation: In a 96-well microtiter plate, add 140 µL of 0.1 M phosphate buffer (pH 8.0) to the designated test wells.

-

Inhibitor Incubation: Add 20 µL of the test pyrrolidine derivative (at varied concentrations for

mapping, ensuring total DMSO concentration in the well -

Reporter Addition: Add 10 µL of DTNB (3 mM) to all active wells.

-

Reaction Initiation: Promptly add 10 µL of the substrate ATCI (15 mM) to initiate the reaction.

-

Kinetic Measurement: Immediately transfer the plate to a microplate reader. Record the absorbance at 412 nm every 1 minute for a total of 10 minutes.

-

Data Analysis: Calculate the percent inhibition by comparing the reaction rate (slope of the absorbance curve) of the inhibitor wells against a blank control (containing DMSO but no inhibitor). Utilize non-linear regression to determine the

values.

References

-

ACS Publications. "Bicyclic Pyrrolidines for Medicinal Chemistry via [3 + 2]-Cycloaddition." Journal of Organic Chemistry. Available at: [Link]

-

Taylor & Francis. "Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies." Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]

-

National Institutes of Health (PMC). "Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors." PMC. Available at:[Link]

Sources

The Synthetic Versatility of Nitroaniline Isomers: A Guide for Researchers

Nitroaniline, a fundamental aromatic amine in organic synthesis, exists as three primary isomers: 2-nitroaniline (ortho-), 3-nitroaniline (meta-), and 4-nitroaniline (para-). The strategic placement of the nitro group relative to the amino group dramatically influences their physicochemical properties, reactivity, and ultimate application in the synthesis of a vast array of organic molecules.[1] This guide provides an in-depth exploration of each isomer, offering detailed application notes and protocols tailored for researchers, scientists, and professionals in drug development.

Comparative Analysis of Nitroaniline Isomers

The structural nuances between the ortho, meta, and para isomers of nitroaniline give rise to distinct physical and chemical characteristics. These differences are not merely academic; they dictate the specific synthetic routes for which each isomer is best suited.

A key differentiator is the basicity of the amino group. 2-Nitroaniline is the weakest base due to significant intramolecular hydrogen bonding between the adjacent amino and nitro groups, which stabilizes the free base. 3-Nitroaniline is the strongest base of the three, while 4-nitroaniline's basicity is diminished by the direct resonance delocalization of the amino group's lone pair of electrons by the para-nitro group.[1]

| Property | 2-Nitroaniline (ortho-) | 3-Nitroaniline (meta-) | 4-Nitroaniline (para-) |

| CAS Number | 88-74-4[1] | 99-09-2[1] | 100-01-6[1] |

| Appearance | Orange solid[1][2] | Yellow solid[1][3] | Yellow or brown powder[1][4] |

| Melting Point (°C) | 70–73[2] | 114[1][3] | 146–149[1][4] |

| Boiling Point (°C) | 284[1][5] | 306[1][3] | 332[1][4] |

| pKa (of conjugate acid) | -0.26 to -0.3[1] | 2.47 to 2.5[1] | ~1.0[1] |

The differing melting points are also noteworthy. The lower melting point of the ortho-isomer can be attributed to intramolecular hydrogen bonding, whereas the high melting point of the para-isomer is a result of its symmetrical structure, which allows for more efficient crystal lattice packing.[1]

I. Ortho-Nitroaniline: A Gateway to Heterocyclic Scaffolds

o-Nitroaniline is a cornerstone in the synthesis of a variety of heterocyclic compounds, most notably benzimidazoles, which are prevalent motifs in many pharmaceutical agents.[5][6] Its utility also extends to the production of dyes, pigments, and agrochemicals.[7][8]

Key Application: One-Pot Synthesis of Benzimidazoles

A highly efficient and versatile method for synthesizing 2-substituted benzimidazoles involves the reductive cyclization of o-nitroanilines in the presence of aldehydes.[9] This one-pot reaction obviates the need for harsh conditions often associated with traditional multi-step syntheses.[6]

Reaction Workflow: Benzimidazole Synthesis

Caption: One-pot synthesis of benzimidazoles from o-nitroaniline.

Experimental Protocol: Microwave-Assisted Synthesis of 2-Phenylbenzimidazole

This protocol leverages microwave irradiation to accelerate the reductive cyclization of o-nitroaniline and benzaldehyde.[10]

Materials:

-

o-Nitroaniline (1 mmol)

-

Benzaldehyde (1 mmol)

-

Sodium dithionite (Na₂S₂O₄) (3 mmol)

-

Dimethylformamide (DMF) (4.0 mL)

-

Deionized water

Procedure:

-

In a 25-mL round-bottom flask, combine o-nitroaniline (1 mmol) and benzaldehyde (1 mmol) in 4.0 mL of DMF.[10]

-

Prepare a 1M aqueous solution of Na₂S₂O₄ and add 3 mmol to the reaction mixture.[10]

-

Place a funnel on the mouth of the flask and position the entire assembly within a 100-mL beaker inside a household microwave oven.[10]

-

Irradiate the mixture with microwaves at a power of 160 W for a total of 60 seconds, using four 15-second pulses with a 20-second cooling period between each pulse.[10]

-

After cooling, the reaction mixture can be worked up using standard extraction and purification techniques to isolate the 2-phenylbenzimidazole product.

Causality: The use of sodium dithionite serves as an inexpensive and efficient reducing agent, converting the nitro group to an amine in situ.[10] Microwave irradiation significantly shortens the reaction time compared to conventional heating methods.[10]

II. Meta-Nitroaniline: A Versatile Intermediate for Dyes and Pharmaceuticals

m-Nitroaniline is a crucial intermediate in the synthesis of various dyes, including azo and disperse dyes, as well as certain pharmaceuticals.[11][12] The meta-positioning of the nitro group influences the reactivity and selectivity of subsequent chemical transformations.[11]

Key Application: Synthesis of Disperse Dyes

m-Nitroaniline is a precursor for disperse dyes, such as Disperse Yellow 5.[3] These dyes are important for coloring synthetic fibers.

Logical Relationship: From Nitrobenzene to m-Nitroaniline

Caption: Synthetic pathway to m-nitroaniline.